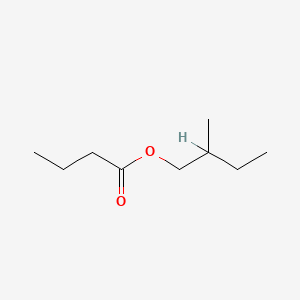2-Methylbutyl butyrate is a natural product found in Teucrium polium with data available.
2-Methylbutyl butyrate
CAS No.: 51115-64-1
Cat. No.: VC3688210
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51115-64-1 |
|---|---|
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2-methylbutyl butanoate |
| Standard InChI | InChI=1S/C9H18O2/c1-4-6-9(10)11-7-8(3)5-2/h8H,4-7H2,1-3H3 |
| Standard InChI Key | MBZKQDXXFMITAC-UHFFFAOYSA-N |
| SMILES | CCCC(=O)OCC(C)CC |
| Canonical SMILES | CCCC(=O)OCC(C)CC |
Introduction
Physical and Chemical Properties
2-Methylbutyl butyrate possesses distinct physical and chemical properties that determine its behavior in various environments and applications. These properties are crucial for understanding its potential uses and handling requirements.
Basic Physical Properties
The physical properties of 2-methylbutyl butyrate are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 51115-64-1 |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.23800 g/mol |
| Density | 0.874 g/cm³ |
| Boiling Point | 176.5°C at 760 mmHg |
| Melting Point | -73°C (estimate) |
| Flash Point | 59.4°C |
| Exact Mass | 158.13100 |
| PSA (Polar Surface Area) | 26.30000 |
| LogP | 2.37580 |
| Index of Refraction | 1.416 |
| RIDADR | 1993 |
| Packaging Group | III |
These physical properties indicate that 2-methylbutyl butyrate is a liquid at room temperature with a relatively high boiling point . Its density is less than that of water, suggesting it would float if mixed with water. The compound has moderate polarity as indicated by its PSA value, and is somewhat lipophilic as suggested by its positive LogP value .
Chemical Reactivity and Stability
As an ester, 2-methylbutyl butyrate can undergo typical ester reactions including hydrolysis, transesterification, and reduction. Under acidic or basic conditions, it can hydrolyze to form butyric acid and 2-methylbutanol. The compound has a flash point of 59.4°C, indicating that it is flammable and appropriate safety precautions should be taken during handling and storage .
The moderate LogP value of 2.37580 suggests that the compound has a significant affinity for lipid phases compared to aqueous phases, which has implications for its potential applications in lipid-based formulations .
Synthesis and Production Methods
The production of 2-methylbutyl butyrate typically involves esterification reactions between butyric acid and 2-methylbutanol. While the search results don't provide specific information about the synthesis of 2-methylbutyl butyrate, we can extrapolate from similar esterification processes.
General Esterification Process
Esters like 2-methylbutyl butyrate are commonly synthesized through the condensation reaction between a carboxylic acid (in this case, butyric acid) and an alcohol (2-methylbutanol) in the presence of an acid catalyst. This reaction typically proceeds with the elimination of water as a byproduct .
A general synthesis method might follow these steps:
-
Combining butyric acid and 2-methylbutanol in appropriate molar ratios
-
Adding an acid catalyst (such as sulfuric acid)
-
Heating the mixture to promote the reaction
-
Removing water from the reaction to drive the equilibrium toward ester formation
-
Purifying the product through distillation or other separation techniques
Based on related esterification processes described in the search results, this reaction might be conducted at temperatures between 65-75°C for several hours to achieve optimal yields .
Analytical Methods for Identification and Quantification
For researchers working with 2-methylbutyl butyrate, various analytical techniques can be employed for identification and quantification:
Spectroscopic Methods
The compound can likely be characterized using standard spectroscopic techniques:
-
Infrared (IR) spectroscopy to identify the characteristic ester carbonyl stretch
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification (exact mass: 158.13100)
Chromatographic Methods
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for quantification and purity assessment of 2-methylbutyl butyrate, particularly relevant for quality control in industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume